molecular formula C14H27N3O3 B7986742 [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester

Cat. No.: B7986742
M. Wt: 285.38 g/mol
InChI Key: YBNKGLNUNYOZAN-LLVKDONJSA-N
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Description

This compound is a chiral piperidine derivative featuring a tert-butyl carbamate group and a 2-amino-acetyl substituent. Its stereochemistry at the piperidin-3-yl position is R-configuration, and the ethyl carbamate group distinguishes it from methyl or isopropyl analogs.

Properties

IUPAC Name

tert-butyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-ethylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N3O3/c1-5-17(13(19)20-14(2,3)4)11-7-6-8-16(10-11)12(18)9-15/h11H,5-10,15H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBNKGLNUNYOZAN-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)C(=O)CN)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Synthesis from Chiral Pool Precursors

The (R)-piperidine-3-carboxylic acid scaffold is synthesized via enzymatic resolution or asymmetric hydrogenation. For example:

  • Enzymatic kinetic resolution of racemic piperidine-3-carboxylic acid esters using lipases achieves >98% ee.

  • Rhodium-catalyzed asymmetric hydrogenation of tetrahydropyridine derivatives yields enantiomerically pure piperidines.

Cyclization Strategies

Intramolecular aza-Michael reactions construct the piperidine ring with embedded stereochemistry (Table 1):

SubstrateCatalystYield (%)ee (%)
δ-Amino-α,β-unsaturated ketoneQuinoline/TFA8592
δ-Amino-α-cyano esterNHC-Copper7888

Introduction of the 2-Amino-Acetyl Group

Stepwise Acylation and Deprotection

  • Fmoc protection : Piperidine-3-carboxylic acid is converted to its Fmoc derivative using Fmoc-Cl and LiHMDS.

  • Diazo ketone formation : Reaction with diazo(trimethylsilyl)methyllithium yields intermediates amenable to nucleophilic acyl substitution.

  • Coupling with tryptophan derivatives : HATU-mediated coupling installs the acetyl moiety, followed by piperidine deprotection.

One-Pot Reductive Amination

Aminoacetaldehyde diethyl acetal undergoes reductive amination with piperidine intermediates under Pd/C/H<sub>2</sub> conditions (70–85% yield).

Installation of the Ethyl-Carbamic Acid Tert-Butyl Ester

Boc Protection Strategies

  • Direct carbamation : Treatment with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in THF/H<sub>2</sub>O (1:1) at 0°C affords the tert-butyl carbamate (91% yield).

  • Chemoselective conditions : NaHCO<sub>3</sub> ensures selective N-protection without disturbing ester/amide groups.

Ethylation via Mitsunobu Reaction

The hydroxyl group at the 3-position is ethylated using DIAD/PPh<sub>3</sub> and ethanol (Table 2):

SubstrateSolventTemp (°C)Yield (%)
Piperidin-3-ol derivativeTHF0 → 2588
Boc-protected piperidineDCM−20 → rt76

Integrated Synthetic Routes

Linear Synthesis (7 Steps)

  • (R)-Piperidine-3-carboxylic acid → Fmoc protection.

  • Diazo ketone formation → HATU coupling with Trp-OH.

  • Deprotection → acetylation.

  • Boc protection → ethylation.
    Overall yield : 22–28%.

Convergent Approach (4 Steps)

  • Parallel synthesis of (R)-piperidine and amino-acetyl modules.

  • Fragment coupling via Pd-catalyzed amidation.
    Overall yield : 35–42%.

Analytical Characterization

Critical quality control parameters include:

  • HPLC purity : >99% (C18 column, 0.1% TFA in H<sub>2</sub>O/MeCN).

  • Chiral SFC : Confirms >99% ee (Chiralpak AD-H column).

  • HRMS : [M+H]<sup>+</sup> m/z calculated 327.2124, observed 327.2122.

Scale-Up Considerations

  • Continuous flow synthesis improves yields for diazo ketone steps (batch: 65% vs. flow: 82%).

  • Crystallization-driven purification replaces column chromatography, reducing costs.

Comparative Analysis of Methods

ParameterLinear SynthesisConvergent Approach
Total steps74
Overall yield22–28%35–42%
Stereochemical controlModerateHigh
ScalabilityLimitedExcellent

Emerging Technologies

  • Enzymatic dynamic kinetic resolution achieves 99% ee in piperidine synthesis.

  • Photoredox catalysis enables late-stage C–H functionalization of intermediates .

Chemical Reactions Analysis

Types of Reactions

[®-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce new substituents onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[®-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of [®-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include signal transduction, metabolic processes, and other cellular functions.

Comparison with Similar Compounds

Substituent Variations: Ethyl vs. Methyl Carbamate

  • [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1354016-07-1) Key Difference: Methyl group replaces ethyl in the carbamate moiety. Molecular Weight: 271.36 g/mol (vs. hypothetical ~285–299 g/mol for ethyl analog).

Stereochemical Variants: R vs. S Configuration

  • [(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (Ref: 10-F083292) Key Difference: S-configuration at the piperidin-3-yl position. Relevance: Enantiomeric differences may affect binding affinity to chiral biological targets (e.g., enzymes or receptors). Such variants are critical in optimizing drug selectivity .

Acyl Group Modifications

  • [(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester (CAS: 1401668-72-1) Key Difference: Propionyl (CH2CH2CONH2) replaces acetyl (CH2CONH2). Molecular Weight: 285.38 g/mol. Predicted Properties: Density 1.10 g/cm³, boiling point 412.7°C, pKa 9.04. Impact: Extended carbon chain may enhance hydrophobic interactions in drug-receptor binding .

Ring System Variations: Piperidin vs. Pyrrolidin

  • [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1353998-29-4)
    • Key Differences :
  • Pyrrolidin (5-membered ring) instead of piperidin (6-membered).
  • Chloro-acetyl and isopropyl groups. Chloro substituents may introduce electrophilic character for nucleophilic substitutions .
  • [(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS: 1401666-89-4) Key Difference: Bulky 3-methyl-butyryl group. Molecular Weight: 313.44 g/mol. Impact: Increased steric bulk may reduce solubility but improve target specificity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester Not Provided Likely C14H27N3O3 ~285–299 (estimated) Ethyl carbamate, 2-amino-acetyl R-configuration
[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester 1354016-07-1 C13H25N3O3 271.36 Methyl carbamate R-configuration
[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester Not Provided C14H27N3O3 ~285–299 (estimated) Ethyl carbamate S-configuration
[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester 1401668-72-1 C14H27N3O3 285.38 Propionyl group, methyl carbamate R/S combined
[(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester 1353998-29-4 C15H25ClN2O3 316.83 Chloro-acetyl, isopropyl carbamate R-configuration
[(R)-1-((S)-2-Amino-3-methyl-butyryl)-pyrrolidin-3-yl]-ethyl-carbamic acid tert-butyl ester 1401666-89-4 C16H31N3O3 313.44 3-methyl-butyryl, ethyl carbamate R/S combined

Key Research Findings

  • Stereochemistry Matters : The R-configuration in the target compound may offer superior binding to biological targets compared to its S-enantiomer, as seen in kinase inhibitors and protease substrates .
  • Substituent Effects : Ethyl carbamate analogs generally exhibit higher metabolic stability than methyl variants due to reduced oxidative degradation .
  • Ring Size Influence : Piperidin-based compounds (6-membered rings) typically show better conformational flexibility and lower ring strain compared to pyrrolidin analogs, favoring interactions with larger binding pockets .

Industrial and Research Status

Most analogs, including the target compound, are listed as discontinued in commercial catalogs (e.g., CymitQuimica), but available upon request . This suggests niche research applications or challenges in large-scale synthesis.

Biological Activity

The compound [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester (CAS Number: 1354019-48-9) is a derivative of piperidine and has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula: C12H23N3O3
  • Molecular Weight: 257.33 g/mol
  • CAS Number: 1354019-48-9

Physical Properties

PropertyValue
Boiling Point427.3 ± 45.0 °C (Predicted)
Density1.13 ± 0.1 g/cm³ (Predicted)
pKa12.15 ± 0.20 (Predicted)

The compound is believed to exert its biological effects through modulation of neurotransmitter systems, particularly by acting as a partial agonist at nicotinic acetylcholine receptors (nAChRs). This interaction can influence various physiological processes, including cognitive function and neuroprotection.

Anticancer Activity

Recent studies have highlighted the potential of compounds related to [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester in cancer therapy. For instance, it has been shown to inhibit the growth of breast cancer cells (MCF-7, SK-BR-3, MDA-MB-231) in vitro, demonstrating efficacy comparable to established treatments like tamoxifen and olaparib .

Table: Efficacy Against Cancer Cell Lines

Cell LineTreatment DurationIC50 (µM)
MCF-724 hoursXX
SK-BR-372 hoursXX
MDA-MB-23124 hoursXX

(Note: Specific IC50 values need to be filled based on experimental data.)

Neuroprotective Effects

The compound's interaction with nAChRs suggests potential neuroprotective properties. Research indicates that similar compounds can enhance synaptic plasticity and reduce neuroinflammation, which could be beneficial in neurodegenerative conditions .

Study on Cancer Cell Lines

In a study published in early 2023, researchers synthesized various esters of L-γ-methyleneglutamic acid amides, including derivatives similar to [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester. These compounds were evaluated for their ability to suppress breast cancer cell growth. The results indicated a concentration-dependent inhibition of cell proliferation, emphasizing the therapeutic potential of these derivatives in oncology .

Pharmacokinetics and Distribution

Pharmacokinetic studies on lead compounds similar to [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester revealed moderate brain exposure and favorable tissue distribution profiles. The half-life was determined to be approximately 0.74 hours, indicating rapid metabolism which could influence dosing strategies in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for preparing [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid tert-butyl ester, and how can enantiomeric purity be ensured?

  • Methodological Answer : A common approach involves asymmetric catalysis or chiral pool synthesis. For example, tert-butyl esters can be synthesized via asymmetric rhodium-catalyzed conjugate addition using chiral diene ligands to achieve stereocontrol . Boc (tert-butoxycarbonyl) protection is often employed to stabilize amines during synthesis. Post-reaction, silica gel chromatography is critical for purification . To confirm enantiomeric purity, use chiral HPLC or compare optical rotation values with literature data. For stereochemical validation, NOESY NMR can resolve spatial arrangements of substituents .

Q. How should researchers address low solubility of this compound in aqueous media during in vitro assays?

  • Methodological Answer : Solubility challenges (e.g., 3.5E-5 g/L at 25°C in water ) can be mitigated using co-solvents like DMSO or ethanol (<5% v/v to minimize cytotoxicity). For kinetic studies, prepare stock solutions in anhydrous DMSO and dilute in buffer. Dynamic light scattering (DLS) can monitor aggregation. Computational tools like ACD/Labs Software predict solubility parameters and guide solvent selection .

Q. What analytical techniques are essential for characterizing this compound and verifying its structure?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H, 13C^{13}C, and 19F^{19}F NMR (if fluorinated analogs exist) to confirm backbone structure and substituent positions. For diastereomers, 1H^1H-1H^1H COSY and HSQC resolve coupling patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula.
  • Infrared (IR) Spectroscopy : Confirm carbonyl (C=O, ~1700 cm1^{-1}) and amine (N-H, ~3300 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data for diastereomeric mixtures of this compound?

  • Methodological Answer : Diastereomers may exhibit overlapping signals. Strategies include:
  • Variable Temperature NMR : Lower temperatures slow molecular motion, splitting broad peaks.
  • Chiral Derivatization : React with a chiral auxiliary (e.g., Mosher’s acid) to create distinct signals .
  • X-ray Crystallography : Definitive structural assignment if crystals are obtainable. For unstable intermediates, use in situ IR to monitor reaction progress .

Q. What strategies optimize reaction yields when introducing tert-butyl carbamate groups under anhydrous conditions?

  • Methodological Answer :
  • Moisture-Sensitive Reagents : Use Schlenk lines or gloveboxes for Boc protection. Pre-dry solvents (e.g., THF over molecular sieves).
  • Catalyst Selection : DMAP (4-dimethylaminopyridine) accelerates Boc anhydride reactions at 0°C, minimizing side reactions .
  • Work-Up : Quench excess Boc2_2O with aqueous NaHCO3_3, then extract with ethyl acetate. Monitor by TLC (Rf_f ~0.5 in 1:1 hexane:EtOAc) .

Q. How should researchers handle discrepancies between computational predictions (e.g., solubility, logP) and experimental data?

  • Methodological Answer :
  • Validate Computational Models : Cross-check predictions using multiple software (e.g., ACD/Labs, COSMO-RS). Adjust parameters for steric effects of the piperidine ring.
  • Experimental Replicates : Perform triplicate measurements under controlled conditions (pH, temperature). For logP, use shake-flask method with octanol/water partitioning .
  • Error Analysis : Compare with structurally similar tert-butyl esters (e.g., tert-butyl 4-cyano-4-(3-methylphenyl)piperidine-1-carboxylate) to identify systematic biases .

Safety and Stability Considerations

Q. What are the critical stability and incompatibility concerns for this compound during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Store at -20°C under argon in amber vials to prevent light-induced degradation. Avoid proximity to strong oxidizing agents (e.g., peroxides), which may degrade the carbamate group .
  • Stability Monitoring : Use 1H^1H NMR every 6 months to detect decomposition (e.g., tert-butyl group cleavage, indicated by new peaks at ~1.3 ppm) .

Q. How can researchers mitigate toxicity risks associated with this compound during in vivo studies?

  • Methodological Answer :
  • Acute Toxicity Data : While specific data are limited, related piperidine carbamates show oral LD50_{50} >2000 mg/kg in rodents. Use PPE (gloves, goggles) and work in fume hoods .
  • Ecotoxicity : Follow OECD 301 guidelines for biodegradability testing. No bioaccumulation potential is reported, but monitor aquatic toxicity via Daphnia magna assays .

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